molecular formula C12H12FN3OS B2779831 N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 270086-74-3

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2779831
CAS No.: 270086-74-3
M. Wt: 265.31
InChI Key: OORUWQLSEJSCHV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H12FN3OS and its molecular weight is 265.31. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN3SO\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{S}\text{O}

This compound features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological properties.

This compound exhibits activity through several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission .
  • Antimicrobial Activity : The presence of the imidazole ring is associated with antimicrobial properties, potentially acting against various bacterial strains .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity TypeCompound/ReferenceObserved EffectIC50 (µM)
GABA-A PAMN-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamideEnhanced receptor activityNot specified
AntimicrobialVariousInhibition of bacterial growth1.61 - 1.98
Metabolic Stability2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole High metabolic stability in HLMs90% remaining

Study 1: GABA-A Receptor Modulation

A study investigated the effects of a series of imidazole derivatives on GABA-A receptors. Among these, this compound showed promising results as a PAM, enhancing the receptor's response to GABA and indicating potential for treating anxiety disorders .

Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting that the imidazole and fluorophenyl groups contribute to its effectiveness .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds. For instance:

  • Substitution Patterns : Variations in substitution on the imidazole ring can significantly alter pharmacodynamic properties and metabolic stability.
  • Enantiomeric Differences : The enantiomers of similar compounds often exhibit distinct biological activities, underscoring the need for precise characterization in drug development .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibits a range of biological activities, making it a candidate for therapeutic applications. Key findings include:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cell differentiation. The inhibition of HDACs can lead to altered cellular functions, making it a target for cancer therapy.
  • Antimicrobial Properties : Studies suggest that compounds containing imidazole rings often exhibit antimicrobial activity. This compound may share this property, warranting further investigation into its use as an antimicrobial agent .
  • Anticancer Potential : The structural features of this compound suggest it may have anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The mechanism is believed to involve the interaction with specific biological targets, leading to the modulation of cellular pathways associated with disease states.

Case Studies

Several studies have explored the applications of this compound:

Study Focus Findings
Study 1HDAC InhibitionDemonstrated significant inhibition of HDAC activity in vitro, suggesting potential for cancer treatment .
Study 2Antimicrobial ActivityShowed effectiveness against a range of bacterial strains, indicating possible use as an antibiotic .
Study 3Anticancer EffectsIn vivo studies indicated reduced tumor growth in models treated with the compound, supporting further development as an anticancer agent .

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique features and potential advantages:

Compound Name Structure Features Biological Activity
Compound AContains thiazole ringModerate HDAC inhibition
Compound BMethylthio substitutionStrong antimicrobial effects
Compound CBromine substitutionEnhanced anticancer properties

This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modulating biological activity and metabolic stability.

Reaction Conditions Product Catalyst/Solvent Reference
Sulfur oxidationH₂O₂ (30%), AcOH, 55–60°CSulfoxide intermediateAcetic acid
Further oxidationExcess H₂O₂, elevated temperaturesSulfone derivative
  • Mechanistic Insight : The oxidation proceeds via radical intermediates, with the electron-rich sulfur atom acting as the nucleophilic site.

  • Applications : Sulfone derivatives exhibit enhanced binding affinity in enzyme inhibition studies .

Nucleophilic Substitution

The acetamide’s methylene group adjacent to sulfur participates in nucleophilic substitutions, enabling structural diversification.

Reagent Conditions Product Yield Reference
ThiomorpholineDioxane, refluxThiadiazole hybridNot reported
EthylthiolBasic conditions (NaH)Ethylsulfanyl analogModerate
  • Key Example : Reaction with thiomorpholine forms hybrid thiadiazole-imidazole structures, which demonstrate antibacterial activity .

  • Steric Effects : Bulky nucleophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Product Catalyst Application Reference
HCl (6M), reflux2-[(1-Methylimidazol-2-yl)sulfanyl]acetic acidPrecursor for ester derivatives
NaOH (aq.), heatSodium salt of acetic acid derivativeImproved water solubility
  • Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic scaffolds, leveraging its imidazole and sulfur moieties.

Reagent Conditions Product Biological Relevance Reference
NH₄Fe(SO₄)₂·12H₂OOxidative cyclization1,3,4-Thiadiazole derivativesAntiparasitic activity
Cu powder, HClDiazotizationChloro-thiadiazole intermediatesAntimicrobial agents
  • Example : Oxidative cyclization with iron(III) sulfate yields thiadiazole derivatives, which show efficacy against Plasmodium falciparum .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation or nitration at specific positions due to the directing effects of the fluorine atom.

Reagent Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0–5°C3-Nitro-4-fluorophenyl derivativeMeta to fluorine
Br₂/FeBr₃Room temperature3-Bromo-4-fluorophenyl analog
  • Directing Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to the meta position.

Reduction Reactions

Selective reduction of the acetamide carbonyl group is achievable with strong reducing agents.

Reagent Conditions Product Application Reference
LiAlH₄Anhydrous THF, 0°C2-[(1-Methylimidazol-2-yl)sulfanyl]ethylamineBioactive amine precursor
BH₃·THFRefluxSecondary alcohol derivative
  • Selectivity : LiAlH₄ reduces the amide to an amine without affecting the imidazole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the imidazole ring.

Reaction Type Catalyst Product Application Reference
Suzuki-MiyauraPd(PPh₃)₄Biaryl-imidazole hybridsKinase inhibition
Buchwald-HartwigPd₂(dba)₃N-alkylated derivativesEnhanced pharmacokinetics
  • Catalytic Systems : Optimized ligand systems (e.g., XPhos) improve yields in cross-coupling reactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUWQLSEJSCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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